2-(4-Chlorophenyl)propan-2-amine hydrochloride
Overview
Description
2-(4-Chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N. It is a derivative of phenylpropanamine and is characterized by the presence of a chlorophenyl group attached to the propanamine structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)propan-2-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-chlorophenyl)propan-2-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Formation of different amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)propan-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interaction with different biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used in the production of various chemicals and as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
- 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
Uniqueness
2-(4-Chlorophenyl)propan-2-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specific research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIYOHACPZOAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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